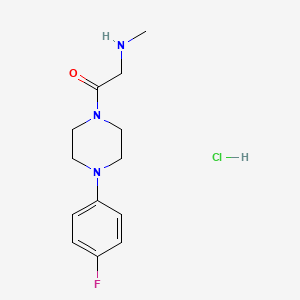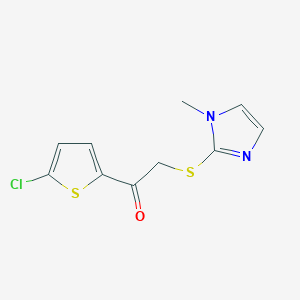
6-chloro-N,N-diphenyl-N'-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N,N-diphenyl-N’-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, two phenyl groups, and a prop-2-en-1-yl group attached to the triazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-diphenyl-N’-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors such as cyanuric chloride with amines.
Substitution reactions: The chloro group can be introduced via chlorination reactions, while the phenyl and prop-2-en-1-yl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N,N-diphenyl-N’-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of new triazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of 6-chloro-N,N-diphenyl-N’-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine depends on its specific application. For example, if used as an anticancer agent, it may interact with cellular targets such as DNA or proteins, leading to the inhibition of cell proliferation. The molecular targets and pathways involved would vary based on the compound’s specific use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine: Lacks the prop-2-en-1-yl group.
N,N-diphenyl-N’-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine: Lacks the chloro group.
Uniqueness
The presence of the chloro group, two phenyl groups, and the prop-2-en-1-yl group in 6-chloro-N,N-diphenyl-N’-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine makes it unique compared to other triazine derivatives
Eigenschaften
Molekularformel |
C18H16ClN5 |
|---|---|
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
6-chloro-2-N,2-N-diphenyl-4-N-prop-2-enyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H16ClN5/c1-2-13-20-17-21-16(19)22-18(23-17)24(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,20,21,22,23) |
InChI-Schlüssel |
UFRABXPWGAAAQK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1=NC(=NC(=N1)Cl)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14916598.png)

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B14916611.png)


![3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14916639.png)

![Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate](/img/structure/B14916649.png)




![2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol](/img/structure/B14916681.png)

